BenchChemオンラインストアへようこそ!

Pibrozelesin hydrochloride

Water solubility Formulation development In vivo dosing

Pibrozelesin hydrochloride (also designated KW-2189) is a semi-synthetic, water-soluble prodrug derived from the antineoplastic antibiotic duocarmycin B2. It belongs to the duocarmycin/CC-1065 family of DNA minor-groove alkylating agents and requires enzymatic activation by carboxyl esterase to generate its active metabolite, DU-86, which then covalently binds to adenine-thymine (A-T)-rich sequences in DNA, inhibiting replication and inducing apoptosis.

Molecular Formula C32H37BrClN5O8
Molecular Weight 735.0 g/mol
Cat. No. B10837296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePibrozelesin hydrochloride
Molecular FormulaC32H37BrClN5O8
Molecular Weight735.0 g/mol
Structural Identifiers
SMILESCC1=C(C2=C3C(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC.Cl
InChIInChI=1S/C32H36BrN5O8.ClH/c1-16-23(31(40)45-6)25-24-18(14-33)15-38(20(24)13-21(27(25)34-16)46-32(41)37-9-7-36(2)8-10-37)30(39)19-11-17-12-22(42-3)28(43-4)29(44-5)26(17)35-19;/h11-13,18,34-35H,7-10,14-15H2,1-6H3;1H/t18-;/m1./s1
InChIKeyLXRTZQKDZOKJRQ-GMUIIQOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pibrozelesin Hydrochloride (KW-2189) Procurement Guide: A Water-Soluble Duocarmycin Prodrug with Demonstrated Broad-Spectrum In Vivo Antitumor Activity


Pibrozelesin hydrochloride (also designated KW-2189) is a semi-synthetic, water-soluble prodrug derived from the antineoplastic antibiotic duocarmycin B2 [1]. It belongs to the duocarmycin/CC-1065 family of DNA minor-groove alkylating agents and requires enzymatic activation by carboxyl esterase to generate its active metabolite, DU-86, which then covalently binds to adenine-thymine (A-T)-rich sequences in DNA, inhibiting replication and inducing apoptosis [2]. The compound reached Phase II clinical evaluation and is primarily utilized as a research tool for studying DNA-targeted chemotherapy, structure-activity relationships within the cyclopropylpyrroloindole class, and esterase-dependent prodrug strategies [3].

Why Pibrozelesin Hydrochloride Cannot Be Simply Substituted by Other Duocarmycins or CC-1065 Analogs


The duocarmycin and CC-1065 analog class encompasses compounds with superficially similar DNA minor-groove alkylation mechanisms, yet critical differences in water solubility, metabolic activation dependence, DNA-base alkylation selectivity, and systemic toxicity profiles render simple interchange scientifically unsound [1]. Pibrozelesin hydrochloride (KW-2189) was explicitly selected from a large series of A-ring pyrrole derivatives of duocarmycin B2 precisely because it offers a unique combination of >10 mg/mL aqueous solubility, good stability in culture medium, and a carboxyl esterase-dependent prodrug design that decouples intrinsic DNA alkylation potency from systemic tolerability [2]. In contrast, the parent natural product duocarmycin B2 lacks sufficient water solubility and stability for reliable in vivo use, while CC-1065—despite structural similarity—causes delayed lethal toxicity in mice that is entirely absent with KW-2189 [1]. These distinctions mean that substituting pibrozelesin hydrochloride with another in-class compound will alter not just potency but the entire pharmacological and toxicological profile of an experiment.

Pibrozelesin Hydrochloride Head-to-Head Quantitative Differentiation Evidence


Aqueous Solubility >10 mg/mL Enables Intravenous Formulation Without Co-Solvents, Unlike Parent Duocarmycin B2

Pibrozelesin hydrochloride (KW-2189) exhibits aqueous solubility exceeding 10 mg/mL, a property that directly enabled its intravenous administration in preclinical and clinical studies without the need for organic co-solvents or complex formulation vehicles [1]. This represents a critical practical advantage over the parent natural product duocarmycin B2, which is described as having poor water solubility that limits its direct use in aqueous dosing solutions and contributes to inconsistent in vivo exposure [2]. The quantitative solubility threshold of >10 mg/mL was a primary selection criterion during the medicinal chemistry optimization campaign that identified KW-2189 as the clinical candidate from among numerous A-ring pyrrole analogs [1].

Water solubility Formulation development In vivo dosing

Absence of Delayed Lethal Toxicity Differentiates KW-2189 from the Structurally Analogous CC-1065

In murine models, CC-1065—a cyclopropylpyrroloindole with structural similarity to the duocarmycin pharmacophore—produced delayed lethal toxicity that was a major obstacle to its clinical development [1]. In direct contrast, mice treated with KW-2189 at therapeutically active doses showed no evidence of delayed lethal toxicity, a finding that was explicitly highlighted as a key differentiator justifying its selection for clinical trials [1]. This toxicity divergence occurs despite both compounds sharing a cyclopropane-based DNA alkylation mechanism directed at A-T-rich minor groove sequences.

Delayed lethal toxicity Safety profile In vivo tolerability

Broad-Spectrum In Vivo Efficacy Against 14 of 16 Human Tumor Xenografts Surpasses Clinically Active Benchmark Agents

The most remarkable feature of KW-2189 in preclinical evaluation was its efficacy against a diverse panel of human tumor xenografts: tumor growth inhibition was observed in 14 out of 16 tested tumors following a single intravenous administration, including drug-insensitive models [1]. This response rate (87.5% of models) included tumor regression in mice bearing LC-6 lung, St-4 and St-40 stomach, Li-7 liver, PAN-2 pancreas, and MX-1 breast carcinomas [1]. Critically, in many cases the antitumor activity of KW-2189 exceeded that of clinically established agents mitomycin C, Adriamycin (doxorubicin), cisplatin, and cyclophosphamide when compared in the same xenograft models [1].

Human tumor xenograft In vivo antitumor efficacy Preclinical pharmacology

Adenine-Selective DNA Alkylation by Active Metabolite DU-86 Reduces Guanine-Mediated DNA Fragmentation Compared to Duocarmycin A

The active metabolite of pibrozelesin hydrochloride, DU-86, alkylates adenine residues in DNA with high selectivity, in contrast to duocarmycin A (DUMA), which alkylates both adenine and guanine [1]. This differential base selectivity was demonstrated through analysis of DNA adducts in HeLa S3 cells: DU-86 formed adducts almost exclusively with adenine, while DUMA produced adducts with both purine bases [1]. Functionally, this selectivity translated into a significant difference in DNA fragmentation activity—DNA fragmentation was pronounced in DUMA-treated cells but was insignificant in DU-86-treated cells, as measured by both pulse-field gel electrophoresis and alkaline elution [1]. Both compounds inhibited DNA synthesis as their primary mechanism, but DU-86 appears to achieve this through pathways less dependent on gross DNA fragmentation [1].

DNA alkylation selectivity Adenine-guanine discrimination Mechanism of cytotoxicity

Carboxyl Esterase-Dependent Activation Confers a 66-Fold Dynamic Range in Cytotoxicity, Enabling Cell-Type-Specific Prodrug Studies

Pibrozelesin hydrochloride is a bona fide prodrug that requires carboxyl esterase-mediated hydrolysis to generate the active DNA-alkylating species DU-86 [1]. The dependence on enzymatic activation creates a wide dynamic range of cytotoxicity that is tunable by esterase availability. In H69 human small cell lung cancer cells, the IC50 of KW-2189 shifted from 460 nM (without exogenous esterase, 4-h exposure) to 7 nM (with 650 mU/mL carboxyl esterase, 4-h exposure), representing a 66-fold increase in potency upon full enzymatic activation [1]. Furthermore, a cisplatin-resistant ovarian cancer subline (HAC2/0.1) with approximately 60% residual carboxyl esterase activity compared to its parental HAC2 line exhibited 12.8-fold resistance specifically to KW-2189, but not to other duocarmycins such as DU-86 or duocarmycin SA, confirming that the prodrug activation step—not the DNA alkylation step—is the resistance determinant [2].

Prodrug activation Carboxyl esterase Tumor selectivity

Stability in Culture Medium Exceeds That of Duocarmycin B2, Reducing Experimental Variability in Long-Term Cell-Based Assays

One of the explicit selection criteria that distinguished KW-2189 from duocarmycin B2 during lead optimization was its superior stability in culture medium [1]. While the natural duocarmycins (B1, B2, C1, C2) are known to undergo spontaneous conversion to duocarmycin A in aqueous solution—introducing variability in the actual alkylating species present in cell culture—KW-2189 was engineered to remain stable as the intact prodrug until enzymatic activation occurs [2]. This stability translates into more reproducible IC50 determinations across independent experiments and reduces the confounding influence of spontaneous degradation products on mechanism-of-action studies.

Chemical stability Culture medium stability Assay reproducibility

Recommended Research and Procurement Application Scenarios for Pibrozelesin Hydrochloride Based on Quantitative Differentiation Evidence


In Vivo Oncology Pharmacology Studies Requiring Broad-Spectrum Human Xenograft Activity with Single-Dose Intravenous Dosing

Pibrozelesin hydrochloride is the duocarmycin-class agent of choice when the experimental objective is to evaluate antitumor efficacy across a wide range of human tumor xenograft histotypes using a simple single i.v. administration protocol. Its efficacy in 14 of 16 tested xenograft models, including drug-insensitive tumors, and its superiority over mitomycin C, Adriamycin, cisplatin, and cyclophosphamide in multiple models [1] make it a valuable positive control or reference compound for benchmarking novel agents in in vivo efficacy studies. Its >10 mg/mL water solubility facilitates straightforward formulation in saline or aqueous buffers without potentially confounding co-solvents [2].

Mechanistic Studies of DNA Minor-Groove Adenine Alkylation Without Guanine-Mediated Confounding Effects

For researchers investigating the cellular response to A-T-rich minor-groove DNA alkylation, the KW-2189/DU-86 system provides a cleaner molecular probe than duocarmycin A. The adenine-selective alkylation of DU-86 avoids the guanine adducts and associated DNA fragmentation that characterize DUMA treatment [1]. This selectivity allows more precise dissection of adenine-specific DNA damage signaling pathways (e.g., ATR/ATM activation, p53 response, nucleotide excision repair) without the confounding contribution of guanine-associated double-strand break-like fragmentation.

Esterase-Dependent Prodrug Activation Studies, Including ADEPT and GDEPT Vector Validation

The 66-fold dynamic range between prodrug (KW-2189, 460 nM IC50 without esterase) and fully activated species (7 nM IC50 with 650 mU/mL esterase) in H69 cells [1], combined with the 12.8-fold resistance in low-esterase HAC2/0.1 cells [2], makes pibrozelesin hydrochloride an ideal tool compound for validating carboxyl esterase-based prodrug activation strategies. It can serve as a model substrate for antibody-directed enzyme prodrug therapy (ADEPT) constructs, gene-directed enzyme prodrug therapy (GDEPT) vectors, and for profiling intracellular esterase activity as a biomarker of tumor sensitivity.

Comparative Toxicology Studies of Cyclopropylpyrroloindole DNA Alkylators Without Delayed Lethal Toxicity Confounders

When the research goal is to study the therapeutic index of cyclopropylpyrroloindole-based DNA alkylators in long-term in vivo models, KW-2189 offers the critical advantage of absent delayed lethal toxicity—a toxicity that severely limited CC-1065 and that continues to be a concern for certain analogs [1]. This allows multi-cycle dosing regimens and survival endpoint studies that would be confounded by late-onset mortality if CC-1065 or its direct derivatives were used.

Quote Request

Request a Quote for Pibrozelesin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.